

An In-depth Technical Guide to 3-(Nonyloxy)propan-1-amine

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Compound of Interest

Compound Name: 3-Nonoxypropan-1-amine

Cat. No.: B15181736

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Introduction

3-(Nonyloxy)propan-1-amine is a primary aliphatic ether amine. Its molecular structure consists of a nine-carbon alkyl chain (nonyl group) connected via an ether linkage to a three-carbon propyl chain, which is terminated by a primary amine group (-NH₂). This bifunctional nature, possessing both a lipophilic alkyl tail and a hydrophilic amine head, imparts surfactant-like properties to the molecule.

The term "nonyl" can refer to a straight-chain nonyl group or a branched isononyl group. The straight-chain isomer is systematically named 3-(nonyloxy)propan-1-amine according to IUPAC nomenclature. A common branched-chain isomer is 3-(isononyloxy)propan-1-amine, with the IUPAC name 3-(7-methyloctoxy)propan-1-amine and the CAS number 29317-52-0.^[1] This guide will focus on the straight-chain isomer while referencing the isononyl analogue where relevant data is available.

Physicochemical Properties

Quantitative data for 3-(nonyloxy)propan-1-amine is not readily available in the cited literature. Therefore, the following table includes computed properties for the closely related isomer, 3-(isononyloxy)propan-1-amine, to provide an estimation of its characteristics.

Property	Value (for 3-(isononyloxy)propan-1-amine)	Data Source
Molecular Formula	C12H27NO	PubChem[1]
Molecular Weight	201.35 g/mol	PubChem[1]
Physical Description	Liquid	EPA Chemical Data Reporting (CDR)[1]
XLogP3-AA	3.2	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	10	PubChem (Computed)[1]
Exact Mass	201.209264485 Da	PubChem (Computed)[1]
Topological Polar Surface Area	35.3 Å ²	PubChem (Computed)[1]

Synthesis and Experimental Protocols

The synthesis of 3-(alkoxy)propan-1-amines is typically achieved through a multi-step process. A common and effective method is a variation of the Williamson ether synthesis, followed by the conversion of a terminal functional group to an amine. Below is a representative protocol for the synthesis of 3-(nonyloxy)propan-1-amine.

Experimental Protocol: Synthesis of 3-(Nonyloxy)propan-1-amine

This protocol is based on general methods for the synthesis of similar alkoxy propanamines.

Step 1: Synthesis of 3-(Nonyloxy)propan-1-ol

- Materials: 1-Nonanol, 3-chloro-1-propanol, sodium hydride (NaH) 60% dispersion in mineral oil, and anhydrous tetrahydrofuran (THF).

- Procedure:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-nonanol (1 equivalent) and anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
 - Allow the mixture to stir at room temperature for 30 minutes.
 - Add 3-chloro-1-propanol (1 equivalent) dropwise to the reaction mixture.
 - Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction to room temperature and quench by the slow addition of water.
 - Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield 3-(nonyloxy)propan-1-ol.

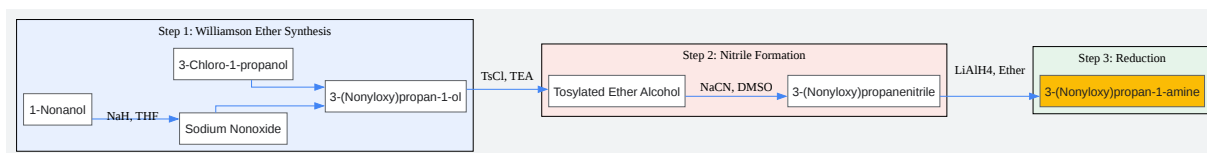
Step 2: Synthesis of 3-(Nonyloxy)propanenitrile

- Materials: 3-(Nonyloxy)propan-1-ol, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM), sodium cyanide (NaCN), and dimethyl sulfoxide (DMSO).
- Procedure:
 - Dissolve 3-(nonyloxy)propan-1-ol (1 equivalent) in DCM and add triethylamine (1.5 equivalents).
 - Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
 - Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

- Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude tosylate.
- Dissolve the crude tosylate in DMSO and add sodium cyanide (1.5 equivalents).
- Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete.
- Cool the mixture, pour it into water, and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(nonyloxy)propanenitrile.

Step 3: Reduction to 3-(Nonyloxy)propan-1-amine

- Materials: 3-(Nonyloxy)propanenitrile, lithium aluminum hydride (LiAlH₄), and anhydrous diethyl ether.
- Procedure:
 - To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether.
 - Cool the suspension to 0 °C.
 - Add a solution of 3-(nonyloxy)propanenitrile (1 equivalent) in anhydrous diethyl ether dropwise.
 - After the addition is complete, allow the reaction to stir at room temperature, followed by a gentle reflux for a few hours.
 - Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
 - Filter the resulting solids and wash them with diethyl ether.
 - Dry the combined organic filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 3-(nonyloxy)propan-1-amine.



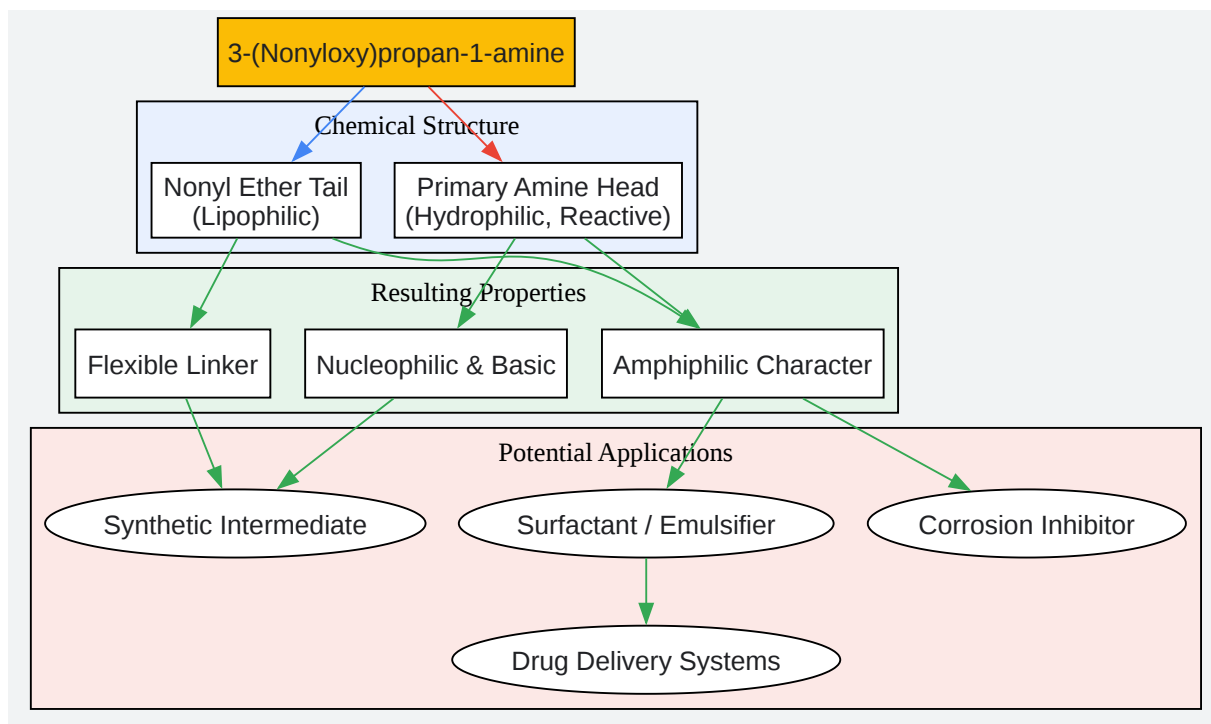
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Synthetic workflow for 3-(Nonyloxy)propan-1-amine.

Applications in Research and Drug Development

While specific applications of 3-(nonyloxy)propan-1-amine in drug development are not extensively documented, its structural motifs are found in various biologically active molecules. Long-chain alkoxy propylamines are valuable as:

- **Synthetic Intermediates:** The primary amine group is a versatile functional handle for building more complex molecules. It can undergo reactions like N-alkylation, acylation, and reductive amination to be incorporated into larger molecular scaffolds. Similar structures are used in the synthesis of pharmaceuticals, such as certain beta-blockers and other drugs where a flexible ether linkage is desired.
- **Surfactants and Formulation Agents:** Due to their amphiphilic nature, these compounds can act as surfactants, emulsifiers, or dispersing agents. In drug delivery, such molecules can be used to formulate poorly soluble drugs, enhancing their bioavailability.
- **Corrosion Inhibitors:** Long-chain amines are known to be effective corrosion inhibitors for various metals, an application relevant in the manufacturing and storage of chemical and pharmaceutical products.



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References

- 1. 1-Propanamine, 3-(isononyloxy)- | C₁₂H₂₇NO | CID 121810 - PubChem [pubchem.ncbi.nlm.nih.gov]
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